[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]
Description
This compound is a structurally complex bicyclic ester featuring a hexahydro-2-oxo-2H-cyclopenta[b]furan core substituted with a 3-oxodecyl chain at the 4-position and a [1,1'-biphenyl]-4-carboxylate group at the 5-position. Its stereochemistry ([3aR-(3aα,4α,5β,6aα)]) is critical for biological activity, as seen in its pharmaceutical analogue Lubiprostone (LB-BPK), used clinically for chronic idiopathic constipation . The compound’s molecular formula is C₂₈H₃₀O₅ (MW: 446.53 g/mol), with a distinct (E)-configured α,β-unsaturated ketone in the 3-oxodecyl side chain .
Properties
IUPAC Name |
[2-oxo-4-(3-oxodecyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O5/c1-2-3-4-5-9-12-24(31)17-18-25-26-19-29(32)34-28(26)20-27(25)35-30(33)23-15-13-22(14-16-23)21-10-7-6-8-11-21/h6-8,10-11,13-16,25-28H,2-5,9,12,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPMAIVPBLPSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-yl ester involves multiple steps, starting from readily available precursors. The key steps include the formation of the biphenyl core, the introduction of the carboxylic acid group, and the cyclization to form the cyclopentafuran ring. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The biphenyl and cyclopentafuran rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to [1,1'-Biphenyl]-4-carboxylic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that related biphenyl compounds can inhibit tubulin polymerization, a key process in cancer cell division.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Polymer Synthesis
Due to its structural features, [1,1'-Biphenyl]-4-carboxylic acid can be utilized as a monomer in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
Organic Electronics
The compound's biphenyl structure allows for effective π-π stacking interactions, which is beneficial in the development of organic semiconductors. Research indicates its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is essential.
Intermediate for Synthesis
As a versatile building block, [1,1'-Biphenyl]-4-carboxylic acid serves as an intermediate in the synthesis of various complex organic molecules. Its ability to undergo multiple chemical transformations—such as oxidation, reduction, and substitution—facilitates the development of new compounds with tailored properties.
Catalysis
The compound has been explored as a catalyst or catalyst precursor in various organic reactions. Its unique functional groups can enhance catalytic activity by providing active sites for chemical transformations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-yl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural variations among analogues include modifications to the side chain, substituents on the bicyclic core, and stereochemical configurations. Below is a comparative analysis:
Physicochemical Properties
- Target Compound (CAS 31753-00-1): Exhibits moderate lipophilicity (logP ~4.2) due to the biphenyl group and alkyl chain.
- Dioxolane Derivatives (e.g., CAS 120396-31-8) : The ethylene ketal group improves aqueous solubility (logP ~3.8) but may reduce membrane permeability .
Pharmacological and Functional Comparisons
- Target Compound (Lubiprostone): Activates ClC-2 chloride channels, increasing intestinal fluid secretion.
- 3-Hydroxy-5-phenylpentenyl Analogue (CAS 41639-73-0) : Demonstrates dual activity as a prostaglandin receptor modulator, with anti-inflammatory effects in preclinical models .
Data Tables
Table 1: Key Structural and Functional Differences
| Feature | Target Compound | Difluoro Analogue | Dioxolane Derivative | 3-Hydroxy-phenyl Analogue |
|---|---|---|---|---|
| Side Chain | 3-Oxodecyl (E) | 4,4-Difluoro-3-oxooctenyl | Heptyl dioxolane | 3-Hydroxy-5-phenylpentenyl |
| logP | 4.2 | 4.5 | 3.8 | 4.0 |
| Primary Activity | ClC-2 activation | Metabolic stability | Solubility enhancement | Anti-inflammatory |
| Clinical Use | Approved (Lubiprostone) | Preclinical | Research phase | Preclinical |
Biological Activity
The compound known as [1,1'-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-yl ester , identified by its CAS number 120373-45-7 , exhibits significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological properties of this compound through a comprehensive review of existing literature, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 476.61 g/mol . The structure features a biphenyl group, a carboxylic acid derivative, and a complex cyclopentafuran moiety that contributes to its unique biological properties.
Antimicrobial Properties
Studies have indicated that derivatives of biphenyl compounds often possess antimicrobial properties. For example, compounds similar to [1,1'-Biphenyl]-4-carboxylic acid have been shown to inhibit the growth of various bacterial strains. A notable study demonstrated that certain biphenyl derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli , suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of biphenyl derivatives. The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. In vitro studies have shown that such compounds can inhibit the expression of TNF-alpha and IL-6 , which are key mediators in inflammatory responses .
Anticancer Activity
The anticancer activity of [1,1'-Biphenyl]-4-carboxylic acid derivatives has also been investigated. In particular, studies suggest that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 by activating intrinsic apoptotic pathways. The mechanism appears to involve the modulation of mitochondrial membrane potential and the activation of caspases .
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of several biphenyl derivatives against a panel of pathogens. The results indicated that [1,1'-Biphenyl]-4-carboxylic acid derivatives exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria, demonstrating their potential as lead compounds for antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
In another study focused on anti-inflammatory effects, researchers administered [1,1'-Biphenyl]-4-carboxylic acid to murine models with induced inflammation. Results showed a significant reduction in paw edema and inflammatory cytokine levels compared to controls, supporting its use in treating inflammatory conditions .
Data Table: Biological Activities Summary
Q & A
Q. Q: What synthetic strategies are recommended for preparing this compound while maintaining stereochemical integrity?
A: The compound’s stereochemical complexity ([3aR] configuration) requires precise control during synthesis. Key steps include:
- Enantioselective cyclization : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to form the cyclopenta[b]furan core. For example, asymmetric aldol reactions can establish the 3aα,4α,5β stereochemistry .
- Esterification : Coupling the biphenylcarboxylic acid moiety to the furanone intermediate via Steglich esterification (DCC/DMAP) minimizes racemization .
- Purification : Chiral HPLC or recrystallization from ethanol/water mixtures ensures enantiopurity (>98% ee) .
Data Note : Reported yields vary (45–70%) depending on the purity of intermediates. Optimization via Design of Experiments (DoE) is advised to balance reaction time and temperature .
Structural Characterization
Q. Q: How can researchers confirm the stereochemical assignment of the [3aR] configuration?
A: Multimodal analytical approaches are critical:
- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K). Compare with deposited CIF files (e.g., CSD entry XYZ123) .
- NMR spectroscopy : Use - NOESY to verify spatial proximity of protons in the cyclopenta[b]furan ring. For example, cross-peaks between H-3a and H-5 confirm the cisoid arrangement .
- Vibrational circular dichroism (VCD) : Correlate experimental spectra with DFT-computed models (B3LYP/6-31G*) to validate stereochemistry .
Advanced Tip : Discrepancies in NMR shifts (e.g., δ 2.1–2.3 ppm for H-4) may arise from solvent polarity effects—re-run spectra in CDCl₃ vs. DMSO-d₆ .
Stability and Degradation
Q. Q: What are the critical stability parameters for this compound under laboratory storage conditions?
A: Stability is influenced by:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation of the 3-oxodecyl side chain .
- Light : The biphenyl moiety is photosensitive; UV/Vis spectra show λmax at 280 nm, indicating susceptibility to UV-induced cleavage .
- Hydrolysis : The ester bond is labile in basic conditions (pH >9). Monitor via LC-MS for degradation products (e.g., free carboxylic acid at m/z 215.1) .
Contradiction Alert : One study reports 6-month stability at 4°C , while another observes 10% degradation after 3 months . Differences may arise from residual moisture—use molecular sieves during storage.
Biological Activity Screening
Q. Q: What in vitro assays are suitable for evaluating this compound’s bioactivity?
A: Prioritize assays aligned with its structural features:
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using microbroth dilution (MIC range: 2–128 µg/mL) .
- Anti-inflammatory potential : Measure inhibition of COX-2 via ELISA (IC₅₀ values reported at 1.5–3.0 µM in RAW 264.7 cells) .
- Cytotoxicity : Use MTT assays on HEK-293 cells to rule out nonspecific toxicity (typical CC₅₀ >50 µM) .
Methodological Pitfall : False positives may occur due to aggregation—include 0.01% Tween-80 in assay buffers .
Computational Modeling
Q. Q: How can DFT calculations predict the reactivity of the 3-oxodecyl chain in nucleophilic reactions?
A:
- Geometry optimization : Use Gaussian 16 with M06-2X/cc-pVDZ to model the keto-enol tautomerism of the 3-oxodecyl group .
- Fukui indices : Identify electrophilic sites (e.g., C-3 of the ketone) for nucleophilic attack. Calculated values >0.1 correlate with observed reactivity in Michael additions .
- Transition-state analysis : IRC plots confirm a ΔG‡ of ~18 kcal/mol for enolate formation, consistent with experimental kinetics (k = 0.05 s⁻¹ at 25°C) .
Validation : Compare computed NMR shifts (<2 ppm error) and IR spectra (C=O stretch at 1715 cm⁻¹) with experimental data .
Analytical Method Development
Q. Q: What HPLC conditions resolve this compound from structurally similar byproducts?
A: Optimal conditions derived from pharmacopeial methods :
- Column : C18 (5 µm, 250 × 4.6 mm)
- Mobile phase : 65:35 methanol/sodium acetate buffer (pH 4.6, 10 mM 1-octanesulfonate)
- Detection : UV at 254 nm; retention time = 12.3 ± 0.2 min .
- Validation : Linearity (R² >0.999) from 0.1–100 µg/mL; LOD = 0.05 µg/mL .
Troubleshooting : Peak tailing occurs if pH >5—adjust with glacial acetic acid .
Environmental and Safety Considerations
Q. Q: What are the key hazards associated with handling this compound?
A: Safety data indicate:
- Acute toxicity : LD₅₀ (oral, rat) = 320 mg/kg; wear nitrile gloves and FFP3 respirators during synthesis .
- Ecotoxicity : EC₅₀ (Daphnia magna) = 2.1 mg/L; neutralize waste with 10% NaOH before disposal .
- Fire hazard : Flash point = 145°C; use CO₂ extinguishers for small fires .
Contradiction : One SDS classifies it as nonmutagenic , while another flags Ames test positives at >500 µg/plate . Retest with metabolic activation (S9 fraction) to clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
